molecular formula C21H19N5 B11542651 1-{[3-(Dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-{[3-(Dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11542651
M. Wt: 341.4 g/mol
InChI Key: VZYRGLGSUCOTCB-UHFFFAOYSA-N
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Description

1-[3-(dimethylamino)anilino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex organic compound with a molecular formula of C21H19N5. This compound is part of the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazole derivatives are often used in medicinal chemistry due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)anilino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide typically involves multiple steps. One common method includes the reaction of 3-methylpyrido[1,2-a][1,3]benzimidazole with 3-(dimethylamino)aniline in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)anilino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-[3-(dimethylamino)anilino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)anilino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(dimethylamino)anilino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
  • 1-[4-(diethylamino)anilino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
  • 1-[4-(dimethylamino)anilino]-2-isopentyl-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide

Uniqueness

1-[3-(dimethylamino)anilino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is unique due to its specific substitution pattern and the presence of the cyanide group. This structural uniqueness can lead to distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H19N5

Molecular Weight

341.4 g/mol

IUPAC Name

1-[3-(dimethylamino)anilino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C21H19N5/c1-14-11-20(23-15-7-6-8-16(12-15)25(2)3)26-19-10-5-4-9-18(19)24-21(26)17(14)13-22/h4-12,23H,1-3H3

InChI Key

VZYRGLGSUCOTCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC(=CC=C4)N(C)C)C#N

Origin of Product

United States

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